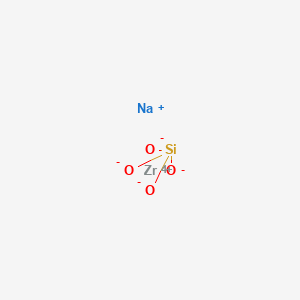
Sodium;zirconium(4+);silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily known for its ability to exchange hydrogen and sodium ions for potassium and ammonium ions in the gastrointestinal tract, making it a valuable agent in the treatment of hyperkalemia . This compound is available as a powder for oral suspension and is approved for medical use in various regions, including the EU and the USA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium zirconium silicate typically involves the reaction of zirconium sources with sodium silicate under controlled conditions. One common method includes the following steps :
Zirconium Source Preparation: Zirconium sources, such as zirconium oxychloride, are dissolved in hydrochloric acid to form a zirconium solution.
Silicon Source Preparation: Sodium silicate is dissolved in water to form a silicon source solution.
Prehydrolysis: The zirconium solution is mixed with the silicon source solution, followed by prehydrolysis to form a precursor solution.
Solvent Thermal Reaction: The precursor solution is subjected to a solvent thermal reaction, often involving mineralizers and surfactants, to obtain sodium zirconium silicate powder.
Industrial Production Methods: Industrial production of sodium zirconium silicate involves similar steps but on a larger scale. The process includes precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium zirconium silicate undergoes various chemical reactions, including:
Ion Exchange Reactions: It preferentially exchanges hydrogen and sodium ions for potassium and ammonium ions in the gastrointestinal tract.
Thermal Decomposition: At elevated temperatures, sodium zirconium silicate can decompose to form zirconium dioxide and other by-products.
Common Reagents and Conditions:
Ion Exchange Reactions: These reactions typically occur in aqueous environments, such as the gastrointestinal tract, where the compound interacts with bodily fluids.
Thermal Decomposition: High temperatures, often exceeding 1000°C, are required for thermal decomposition reactions.
Major Products Formed:
Ion Exchange Reactions: The major products include potassium and ammonium ions bound to the compound, which are then excreted from the body.
Thermal Decomposition: The primary product is zirconium dioxide (ZrO2), along with other minor by-products.
Wissenschaftliche Forschungsanwendungen
Sodium zirconium silicate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of sodium zirconium silicate involves its ability to selectively bind potassium ions in exchange for hydrogen and sodium ions . This ion exchange process occurs primarily in the gastrointestinal tract, where the compound captures excess potassium ions and facilitates their excretion through feces . The high selectivity for potassium ions is attributed to the chemical composition and diameter of the micropores in the compound, which act similarly to the selectivity filter in physiological potassium channels .
Vergleich Mit ähnlichen Verbindungen
Sodium Polystyrene Sulfonate (SPS): Another potassium binder used to treat hyperkalemia.
Calcium Polystyrene Sulfonate: Similar to SPS but uses calcium ions for ion exchange.
Uniqueness: Sodium zirconium silicate stands out due to its high selectivity for potassium ions, rapid onset of action, and minimal impact on other electrolytes such as calcium and magnesium . This makes it a more effective and safer option for managing hyperkalemia compared to other potassium binders .
Eigenschaften
Molekularformel |
NaO4SiZr+ |
|---|---|
Molekulargewicht |
206.30 g/mol |
IUPAC-Name |
sodium;zirconium(4+);silicate |
InChI |
InChI=1S/Na.O4Si.Zr/c;1-5(2,3)4;/q+1;-4;+4 |
InChI-Schlüssel |
DYDZRSPTRQSKGE-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Si]([O-])([O-])[O-].[Na+].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13825784.png)
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
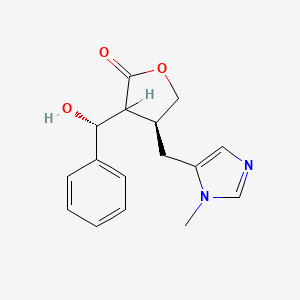
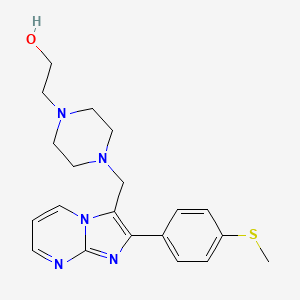
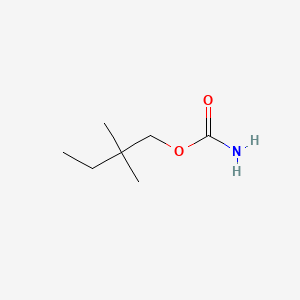
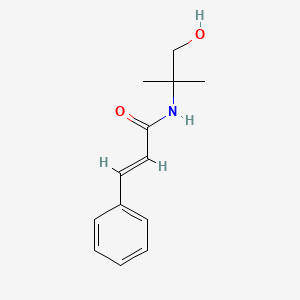

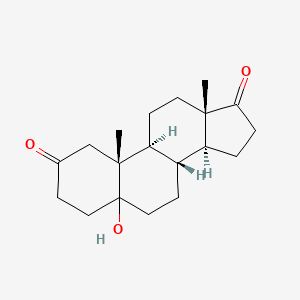
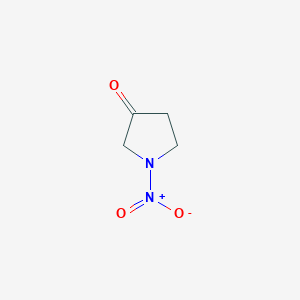
![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)
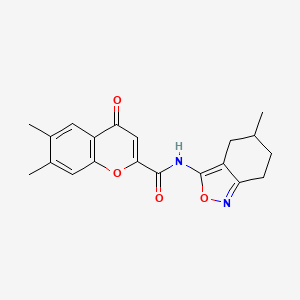
![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B13825850.png)
